α-D-Glucosyl hesperidin is derived from hesperidin, which is primarily extracted from citrus fruits such as oranges and lemons. The classification of α-D-glucosyl hesperidin falls under the category of flavonoid glycosides, specifically as a glucoside due to the presence of glucose in its structure. This classification highlights its potential health benefits, including antioxidant, anti-inflammatory, and anti-diabetic effects.
The synthesis of α-D-glucosyl hesperidin can be achieved through various enzymatic methods. A prominent technique involves using cyclodextrin glucanotransferase (CGTase) derived from Bacillus subtilis. This method has been optimized for high-yield production:
The molecular structure of α-D-glucosyl hesperidin consists of a hesperidin backbone with one or more glucose units attached via glycosidic bonds. The specific glycosidic linkage is primarily an α-1,4 linkage:
α-D-Glucosyl hesperidin undergoes various chemical reactions that are essential for its functionality:
The mechanism by which α-D-glucosyl hesperidin exerts its biological effects involves several pathways:
α-D-Glucosyl hesperidin exhibits several key physical and chemical properties:
These properties make α-D-glucosyl hesperidin an attractive candidate for use in dietary supplements and functional foods .
α-D-Glucosyl hesperidin has numerous applications across various fields:
Research continues into expanding its applications, particularly in enhancing the efficacy of nutraceuticals and pharmaceuticals .
α-D-Glucosyl hesperidin (C₃₄H₄₄O₂₀; molecular weight: 772.71 g/mol) is a semisynthetic derivative of the flavanone glycoside hesperidin, formed by enzymatic transglycosylation. This process attaches a D-glucose unit via an α-1,4-glycosidic bond to the rutinose moiety (6-O-α-L-rhamnosyl-D-glucose) of hesperidin. Nuclear magnetic resonance (NMR) analyses confirm the α-configuration of the glycosidic linkage, with characteristic 1H-NMR signals at δ 5.30–5.62 ppm (anomeric protons) and 13C-NMR resonances between 100–105 ppm (C1′ of glucose) [1] [10]. Mass spectrometry reveals key fragments at m/z 935.30 ([M+H]+ for hesperidin maltoside) and 773.26 ([M+H]+ for hesperidin glucoside), with diagnostic ions at m/z 345.21 (glucose-rutinose fragment) and 687.28 (maltose-rutinose fragment) [1].
The transglycosylation reaction is catalyzed by cyclodextrin glucanotransferase (CGTase), which transfers glucose from starch-derived donors (e.g., dextrin) to hesperidin. This modification drastically alters physicochemical properties: Water solubility exceeds 1,000-fold compared to native hesperidin (<20 ppm), attributed to disrupted crystal lattice and enhanced hydrogen bonding capacity. Log P values demonstrate increased hydrophilicity (−3.04 ± 0.03) versus hesperidin (2.01 ± 0.02) and hesperetin (2.85 ± 0.02) [5].
Table 1: Physicochemical Properties of α-D-Glucosyl Hesperidin vs. Precursors
Property | α-D-Glucosyl Hesperidin | Hesperidin | Hesperetin |
---|---|---|---|
Molecular Formula | C₃₄H₄₄O₂₀ | C₂₈H₃₄O₁₅ | C₁₆H₁₄O₆ |
Molecular Weight (g/mol) | 772.71 | 610.56 | 302.28 |
Log P | −3.04 ± 0.03 | 2.01 ± 0.02 | 2.85 ± 0.02 |
Water Solubility | >500 g/L | <0.02 g/L | ~0.1 g/L |
Glycosidic Bonds | α-1,4-glucosidic + rutinoside | Rutinoside | Aglycone |
α-D-Glucosyl hesperidin exhibits distinct bioactivity profiles compared to its precursors due to structural modifications:
Table 2: Bioactivity Comparison of Hesperidin Derivatives
Bioactivity | α-D-Glucosyl Hesperidin | Hesperidin | Hesperetin |
---|---|---|---|
α-Glucosidase IC₅₀ | 2.36 ± 1.48 mg/mL | 2.75 ± 1.57 mg/mL | 1.98 ± 0.92 mg/mL |
S. aureus MIC | 100–200 µg/mL | >400 µg/mL | 50–100 µg/mL |
Relative Antioxidant Capacity | 80% | 60% | 100% |
Bioavailability | High (small intestine absorption) | Low (colonic fermentation) | Moderate (passive diffusion) |
Hesperidin (hesperetin-7-O-rutinoside) is abundant in Rutaceae fruits, particularly citrus peels (flavedo and albedo), where it serves as a phytoalexin against pathogens. Key sources include:
Biosynthesis occurs via the phenylpropanoid pathway:
In citrus tissues, hesperidin accumulates predominantly in albedo (inner peel) and juice vesicles, with minimal presence in seeds. Environmental factors (UV exposure, temperature stress) upregulate biosynthetic enzymes, increasing yields by 30–50% in sun-exposed fruits [4] [9].
Table 3: Hesperidin Distribution in Citrus Tissues (mg/100 g Fresh Weight)
Citrus Tissue | Sweet Orange | Lemon | Tangerine | Grapefruit |
---|---|---|---|---|
Albedo | 4800 | 3200 | 5000 | 900 |
Flavedo | 1200 | 800 | 1500 | 300 |
Juice Vesicles | 26 | 21 | 24 | 0.9 |
Seeds | <5 | <5 | <5 | <5 |
CAS No.: 172886-23-6
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9